molecular formula C13H15N3O2S2 B5321246 N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5321246
M. Wt: 309.4 g/mol
InChI Key: PLXUGBJMANOERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly referred to as ETTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETTA is a member of the thiadiazole family and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of ETTA is not fully understood. However, it has been suggested that ETTA may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). ETTA may also act by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
ETTA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ETTA has also been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators. In addition, ETTA has been shown to possess antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

ETTA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. ETTA is also soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, one limitation of ETTA is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on ETTA. One area of interest is the development of ETTA-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of ETTA-based drugs for the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of ETTA and its effects on various biological systems.

Synthesis Methods

ETTA can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-ethoxyphenyl)acetamide with thiosemicarbazide in the presence of sodium hydroxide. The reaction yields ETTA as a yellow solid with a melting point of approximately 170-172°C. Other methods of synthesis have also been reported in the literature, including the reaction of 2-ethoxy-N-phenylacetamide with thiosemicarbazide in the presence of acetic acid.

Scientific Research Applications

ETTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. ETTA has also been shown to possess antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-18-11-7-5-4-6-10(11)14-12(17)8-19-13-16-15-9(2)20-13/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXUGBJMANOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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